Paromomycin

説明

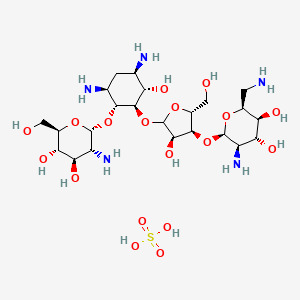

Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZODPSAJZTQNH-LSWIJEOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1)) | |

| Record name | Paromomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023424 | |

| Record name | Paromomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.97e+01 g/L | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7542-37-2, 1263-89-4 | |

| Record name | Paromomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paromomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paromomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paromomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paromomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROMOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JJC8N5ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Paromomycin: A Technical Guide to its Discovery, Streptomyces Origin, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paromomycin, an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and protozoa, has been a valuable therapeutic agent for decades. This technical guide provides an in-depth exploration of the discovery of this compound, its origin from Streptomyces, and the fundamental principles of its biosynthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the historical context, production methodologies, and the biochemical pathways leading to this important natural product. Detailed experimental protocols, quantitative data, and pathway visualizations are included to serve as a practical resource for laboratory and research applications.

Discovery and Origin

This compound was discovered in the 1950s as a secondary metabolite produced by a strain of actinomycete bacteria.[1][2] The producing organism was initially identified as Streptomyces krestomuceticus, which was later reclassified as a form of Streptomyces rimosus, specifically designated as Streptomyces rimosus forma paromomycinus.[3] More recent genetic and phenotypic analyses have led to its classification as a distinct species, Streptomyces paromomycinus.[4]

The initial discovery was part of the widespread screening of soil microorganisms for antibiotic production that characterized the "golden age" of antibiotics. The producing strain was first isolated from a soil sample collected in Hacienda Tierradentro, Miranda, Colombia.

The Producing Organism: Streptomyces paromomycinus

Streptomyces paromomycinus, formerly known as Streptomyces rimosus subsp. paromomycinus, is the primary producer of this compound.[4] Like other members of the genus Streptomyces, it is a Gram-positive, filamentous bacterium found in soil. These bacteria are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.

Fermentation and Production

The production of this compound is achieved through fermentation of Streptomyces paromomycinus. Both submerged liquid fermentation and solid-state fermentation techniques have been employed and optimized for enhanced yields.

Fermentation Parameters

Optimizing fermentation conditions is crucial for maximizing this compound production. Key parameters that are manipulated include the composition of the nutrient medium, pH, temperature, aeration, and incubation time.

Table 1: Optimized Fermentation Media for this compound Production

| Component | Concentration (g/L) | Reference |

| Soybean Meal | 30 | [5] |

| NH₄Cl | 4 | [5] |

| CaCO₃ | 5 | [5] |

| Glycerol | 40 (mL/L) | [5] |

Table 2: Optimized Environmental Conditions for this compound Production

| Parameter | Optimal Value | Reference |

| pH | 6.0 | [5] |

| Incubation Time | 8.5 days | [5] |

| Inoculum Size | 5.5% (v/v) | [5] |

| Temperature | 28 °C | [5] |

| Agitation Rate | 200 rpm | [5] |

Production Yields

Process optimization has led to significant increases in this compound yields. Response surface methodology (RSM) has been effectively used to identify the optimal conditions for production.

Table 3: this compound Production Yields under Different Fermentation Conditions

| Fermentation Type | Substrate | Initial Yield | Optimized Yield | Fold Increase | Reference |

| Submerged Liquid | Basal Medium vs. Optimized Medium | - | - | 14 | [5] |

| Solid-State | Corn Bran | 0.51 mg/g initial dry solids | 2.21 mg/g initial dry solids | 4.3 |

Experimental Protocols

Historical Isolation and Extraction of this compound

The original method for isolating this compound from the fermentation broth of Streptomyces rimosus f. paromomycinus involved a multi-step process as outlined in early patents.[3]

Protocol:

-

Fermentation: Cultivate Streptomyces rimosus f. paromomycinus in a sterile aqueous nutrient medium under aerobic conditions with stirring and aeration at a temperature of approximately 23-30 °C for 3 to 6 days.[3]

-

Removal of Solids: Separate the mycelium and other solid components from the culture broth by filtration or centrifugation.[3]

-

pH Adjustment: Adjust the pH of the resulting culture fluid to a range of 6.8 to 7.5.[3]

-

Adsorption Chromatography: Pass the pH-adjusted culture fluid through an adsorption column packed with a carboxylic acid resin in its salt form (e.g., sodium, potassium, or ammonium salt).[3]

-

Washing: Wash the resin, now containing the adsorbed this compound, with water to remove impurities.[3]

-

Elution: Elute the this compound from the resin using a dilute aqueous mineral acid.[3]

Modern Characterization of this compound

Contemporary analysis of this compound and other aminoglycosides employs a range of sophisticated analytical techniques to ensure purity, identity, and quantification.

General Protocol Outline:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation, quantification, and purity assessment of this compound. Various derivatization agents can be employed for enhanced detection.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides information on the molecular weight and fragmentation pattern of this compound, confirming its identity and elucidating the structure of any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of this compound, including the connectivity of atoms and stereochemistry.

Biosynthesis of this compound

The biosynthesis of this compound, like other aminoglycoside antibiotics, originates from primary metabolic precursors. The core structure is derived from D-glucose. The biosynthetic pathway involves a series of enzymatic reactions, including transamination, oxidation, phosphorylation, and glycosylation, encoded by a dedicated gene cluster in the Streptomyces genome.

References

- 1. Characterization, thermal stability studies, and analytical method development of this compound for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DE1025573B - Production and extraction of this compound - Google Patents [patents.google.com]

- 4. Germ AI | Streptomyces paromomycinus [germai.app]

- 5. This compound production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Paromomycin: A Comprehensive Technical Guide on its Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces rimosus var. paromomycinus.[1] It exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria, as well as several protozoa.[2][3] Clinically, it is primarily used for the treatment of intestinal infections such as amebiasis and cryptosporidiosis.[3] Its mechanism of action involves binding to the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit, which disrupts protein synthesis by causing misreading of mRNA and ultimately leads to bacterial cell death.[4] This guide provides an in-depth overview of the chemical structure and physical properties of this compound, crucial for its application in research and drug development.

Chemical Structure

This compound is a complex oligosaccharide composed of four distinct rings linked by glycosidic bonds. The core structure is an aminocyclitol, 2-deoxystreptamine (Ring II), which is a characteristic feature of many aminoglycoside antibiotics. This central ring is glycosidically linked to three sugar moieties: a D-glucosamine (Ring I), a D-ribose (Ring III), and a 2,6-diamino-2,6-dideoxy-L-idopyranose (Ring IV).[1][5]

The systematic IUPAC name for this compound is (1R,2R,3S,4R,6S)-4,6-diamino-2-{[3-O-(2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl)-beta-D-ribofuranosyl]oxy}-3-hydroxycyclohexyl 2-amino-2-deoxy-alpha-D-glucopyranoside.[6] this compound is structurally very similar to neomycin, differing only by the substitution at the 6' position on Ring I, where this compound has a hydroxyl (-OH) group while neomycin has an amino (-NH2) group.[7][8]

Key Chemical Identifiers:

-

Molecular Formula: C₂₃H₄₅N₅O₁₄[1]

-

CAS Number (Free Base): 7542-37-2[1]

-

CAS Number (Sulfate Salt): 1263-89-4[10]

Synonyms: Aminosidine, Catenulin, Crestomycin, Hydroxymycin, Monomycin A, Neomycin E, Paucimycin.[1]

Structural Diagram

The logical relationship and connectivity of the four rings of the this compound molecule are illustrated below.

References

- 1. This compound Sulfate | CAS#:1263-89-4 | Chemsrc [chemsrc.com]

- 2. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Package Insert / Prescribing Information [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 6. toku-e.com [toku-e.com]

- 7. This compound SULFATE | 1263-89-4 [chemicalbook.com]

- 8. This compound | 7542-37-2 [chemicalbook.com]

- 9. This compound SULFATE - PCCA [pccarx.com]

- 10. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

Paromomycin's Antiprotozoal Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic, exhibits a broad spectrum of activity against a variety of protozoan parasites, positioning it as a critical tool in the chemotherapeutic arsenal for several neglected tropical diseases and other protozoal infections. This technical guide provides an in-depth overview of this compound's efficacy against key protozoa, including Leishmania spp., Entamoeba histolytica, Cryptosporidium parvum, Giardia lamblia, Trichomonas vaginalis, and Acanthamoeba spp. We present a compilation of quantitative data on its in vitro and in vivo activity, detail established experimental protocols for susceptibility testing, and visualize its mechanism of action and experimental workflows through signaling pathway and process flow diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on antiprotozoal therapies.

Introduction to this compound

This compound is an aminocyclitol aminoglycoside antibiotic isolated from Streptomyces rimosus forma paromomycinus.[1] Its primary mechanism of action across different organisms is the inhibition of protein synthesis through binding to the 30S ribosomal subunit.[2][3] In protozoa, this leads to a cascade of downstream effects, including disruption of mitochondrial function and ultimately cell death.[4][5] While its oral absorption is poor, leading to high concentrations in the gastrointestinal tract, parenteral and topical formulations have been developed to treat systemic and cutaneous infections, respectively.[6]

Spectrum of Activity Against Protozoa

This compound has demonstrated significant activity against a range of pathogenic protozoa. The following sections summarize its efficacy, supported by quantitative data where available.

Leishmania species

This compound is a key therapeutic agent for leishmaniasis, with proven efficacy against both the promastigote and the clinically relevant intracellular amastigote stages.[7] Its activity varies between different Leishmania species and strains.

| Species | Stage | Strain | IC50 (µM) | Reference |

| L. donovani | Amastigote | Parent Strain | 45 | [8] |

| L. donovani | Amastigote | PMM-Resistant | 199 | [8] |

| L. mexicana | Promastigote | - | ~200 | [9] |

| L. amazonensis | Promastigote | M2269 | 14.5-fold higher than ER256 | [7] |

| L. amazonensis | Promastigote | ER256 (clinical isolate) | - | [7] |

| L. amazonensis | Amastigote | M2269 | - | [7] |

| L. amazonensis | Amastigote | ER256 (clinical isolate) | More susceptible than promastigotes | [7] |

| L. donovani | Amastigote | Pre-selection | 20.9 ± 6.6 | [10] |

| L. donovani | Amastigote | Post-selection Clone 2 | 15.4 ± 2.0 | [10] |

| L. donovani | Amastigote | Post-selection Clone 3 | 19.6 ± 4.5 | [10] |

Entamoeba histolytica

This compound is effective against both the trophozoite and cyst forms of E. histolytica and is primarily used as a luminal agent to clear intestinal infections.[2][11] It is often administered following treatment with a tissue amebicide like metronidazole to prevent relapse.[11]

Quantitative in vitro susceptibility data for E. histolytica is not extensively detailed in the provided search results. Clinical efficacy is well-established.

Cryptosporidium parvum

This compound has shown activity against C. parvum in vitro and in vivo, although its clinical efficacy can be variable, particularly in immunocompromised patients.[2][12] It is known to inhibit the intracellular development of the parasite.[13][14]

| Model System | Effective Concentration | Effect | Reference |

| Human enterocyte cell line | >1000 µg/mL | >85% inhibition of infection | [14] |

| Immunosuppressed rats | ≥200 mg/kg/day (oral) | Reduction in ileal infection | [12] |

| Immunosuppressed mice | 1 and 2 g/kg/day (oral) | Significant reduction in oocyst shedding and parasite colonization | [15] |

Giardia lamblia

This compound is considered an alternative treatment for giardiasis, particularly in pregnant women, due to its poor systemic absorption.[1][2]

While clinical efficacy is noted to be between 55% and 90%, specific IC50 values from in vitro studies are not detailed in the provided search results.[1]

Trichomonas vaginalis

Topical formulations of this compound have been used to treat recalcitrant cases of T. vaginalis that are resistant to standard metronidazole therapy.[16][17]

Quantitative data on the in vitro susceptibility of T. vaginalis to this compound is limited in the provided search results, with efficacy primarily reported through clinical case studies.

Acanthamoeba species

Limited in vitro studies indicate that this compound has some activity against Acanthamoeba, exhibiting amoebistatic, amoebicidal, and cysticidal properties at concentrations above 100 µg/mL.[2][18] It has been used in combination with other agents for the treatment of Acanthamoeba keratitis.[19]

Experimental Protocols

In Vitro Susceptibility Testing of Leishmania Amastigotes

This protocol is a synthesized representation of methodologies described in the literature.[6][7][20]

-

Macrophage Isolation and Culture:

-

Isolate primary macrophages (e.g., bone marrow-derived macrophages from BALB/c mice) or use a macrophage cell line (e.g., J774).

-

Culture the macrophages in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.

-

Seed the macrophages in 96-well plates at a density of approximately 5 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adherence.

-

-

Parasite Infection:

-

Culture Leishmania promastigotes to the stationary phase.

-

Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

-

-

Drug Exposure:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the medium from the infected macrophages and replace it with fresh medium containing the different concentrations of this compound.

-

Include a drug-free control and a positive control (e.g., Amphotericin B).

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO2 atmosphere.

-

-

Quantification of Infection:

-

Fix the cells with methanol and stain with Giemsa.

-

Determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages by light microscopy.

-

Alternatively, use a fluorometric assay with a DNA-binding dye (e.g., SYBR Green) or a metabolic assay (e.g., resazurin) to quantify parasite viability.

-

-

Data Analysis:

-

Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the parasite burden by 50% compared to the drug-free control.

-

In Vitro Susceptibility Testing of Cryptosporidium parvum

This protocol is based on methodologies for assessing the inhibition of C. parvum in cell culture.[3][14]

-

Host Cell Culture:

-

Culture a human ileocecal adenocarcinoma cell line (HCT-8) in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.

-

Grow the cells to confluence in 96-well plates.

-

-

Parasite Preparation and Inoculation:

-

Excyst C. parvum oocysts by incubation in an acidic solution followed by a solution containing sodium taurocholate.

-

Inoculate the confluent HCT-8 cell monolayers with the freshly excysted sporozoites.

-

-

Drug Treatment:

-

Add serial dilutions of this compound to the infected cell cultures.

-

Include appropriate controls (uninfected cells, infected untreated cells).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

-

Assessment of Inhibition:

-

Quantify parasite growth using a quantitative PCR (qPCR) assay targeting a C. parvum-specific gene or through fluorescent microscopy after staining with a parasite-specific antibody.

-

-

Data Analysis:

-

Determine the inhibitory concentration (IC) of this compound that reduces parasite growth by a certain percentage (e.g., IC50).

-

Mechanism of Action and Experimental Workflow Visualizations

This compound's Mechanism of Action in Protozoa

The primary mechanism of this compound is the inhibition of protein synthesis, which subsequently impacts mitochondrial function.

Caption: this compound's inhibitory effect on protein synthesis and mitochondrial function.

Experimental Workflow: In Vitro Amastigote Susceptibility

The following diagram illustrates a typical workflow for determining the in vitro susceptibility of intracellular amastigotes to this compound.

Caption: Workflow for in vitro susceptibility testing of Leishmania amastigotes.

Conclusion

This compound remains a valuable antiprotozoal agent with a broad spectrum of activity. Its efficacy against Leishmania, Entamoeba, and Cryptosporidium is well-documented, although the emergence of resistance in Leishmania necessitates ongoing surveillance and research into combination therapies.[8][10] The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound and novel antiprotozoal drugs. A deeper understanding of its interactions with various protozoan targets will be crucial for optimizing its clinical use and overcoming potential resistance mechanisms.

References

- 1. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and this compound against Cryptosporidium parvum [frontiersin.org]

- 4. This compound Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of this compound –Susceptible –Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo interference of this compound with mitochondrial activity of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental Induction of this compound Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Activity of this compound against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential Effects of this compound on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Selection of this compound Resistance in Leishmania donovani Amastigotes Induces Variable Genomic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. A comparison of anticryptosporidial activity of this compound with that of other aminoglycosides and azithromycin in immunosuppressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and geneticin inhibit intracellular Cryptosporidium parvum without trafficking through the host cell cytoplasm: implications for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits Cryptosporidium infection of a human enterocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic efficacy of this compound in immunosuppressed adult mice infected with Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Strategies for Prevention and Treatment of Trichomonas vaginalis Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound treatment of recalcitrant Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acanthamoeba keratitis--resistance to medical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

Paromomycin's Interaction with 16S Ribosomal RNA: A Deep Dive into the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic, exerts its potent bactericidal effects by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This in-depth technical guide elucidates the molecular mechanism of this compound's action, focusing on its interaction with the 16S ribosomal RNA (rRNA) of the 30S small ribosomal subunit. By binding to a specific site within the 16S rRNA, this compound induces critical conformational changes that disrupt the fidelity of translation, leading to the synthesis of non-functional proteins and ultimately, bacterial cell death. This guide provides a comprehensive overview of the binding site, the structural rearrangements of the ribosome upon drug binding, and the downstream consequences for protein synthesis. We will delve into the key experimental methodologies that have been instrumental in unraveling this mechanism and present quantitative data to provide a detailed understanding of this crucial antibiotic-target interaction.

Introduction

The ribosome is a primary target for a multitude of antibiotics. Aminoglycosides, including this compound, represent a clinically significant class of antibiotics that bind to the ribosomal RNA, interfering with the translation process.[1][2] this compound is a broad-spectrum antibiotic effective against a range of bacterial and parasitic infections.[3][4] Its mechanism of action hinges on its ability to bind with high affinity and specificity to the decoding A-site of the 16S rRNA within the 30S ribosomal subunit.[5][6] This interaction is the linchpin of its antibacterial activity, triggering a cascade of events that compromise the integrity of protein synthesis.

The this compound Binding Site on 16S rRNA

This compound binds to a highly conserved region of the 16S rRNA known as the aminoacyl-tRNA site (A-site).[6][7] This site is critical for the accurate decoding of the messenger RNA (mRNA) codon by the incoming aminoacyl-tRNA. The binding pocket for this compound is located in the major groove of helix 44 (h44) of the 16S rRNA.[6][8]

Key nucleotides within the A-site that are crucial for this compound binding include A1408, A1492, A1493, and G1494 (E. coli numbering).[6][9] The interaction is characterized by a network of hydrogen bonds between the hydroxyl and amino groups of the this compound molecule and the bases and phosphate backbone of the rRNA.[10]

Mechanism of Action: A Cascade of Disruption

The binding of this compound to the 16S rRNA A-site initiates a series of conformational changes that are central to its mechanism of action. This process can be visualized as a signaling pathway leading to the inhibition of protein synthesis.

References

- 1. This compound | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Interactions of aminoglycoside antibiotics with rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exhibit Name [people.mbi.ucla.edu]

- 7. This compound binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. An antibiotic-binding motif of an RNA fragment derived from the A-site-related region of Escherichia coli 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of this compound docked into the eubacterial ribosomal decoding A site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Paromomycin on Mitochondrial Protein Synthesis in Yeast: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paromomycin, an aminoglycoside antibiotic, is a potent inhibitor of protein synthesis. While its effects on bacterial ribosomes are well-documented, its impact on mitochondrial translation, particularly in eukaryotic model organisms such as Saccharomyces cerevisiae, is of significant interest due to the prokaryotic origins of mitochondria. This technical guide provides a comprehensive overview of the mechanisms by which this compound disrupts mitochondrial protein synthesis in yeast, leading to translational errors and subsequent cellular dysfunction. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a valuable resource for researchers in molecular biology, drug development, and mitochondrial medicine.

Mechanism of Action of this compound in Yeast Mitochondria

This compound primarily targets the small subunit of the mitochondrial ribosome (mitoribosome). Similar to its action in bacteria, this compound binds to the A-site of the 15S ribosomal RNA (rRNA) within the small ribosomal subunit. This interaction disrupts the fidelity of protein synthesis through two main mechanisms:

-

Induction of Amino Acid Misincorporation: this compound binding alters the conformation of the decoding center, leading to the erroneous incorporation of amino acids that do not correspond to the messenger RNA (mRNA) codon being read.

-

Promotion of Stop-Codon Read-through: The antibiotic facilitates the binding of a near-cognate aminoacyl-tRNA to a stop codon, resulting in the continuation of translation beyond the normal termination point and the production of aberrant, elongated proteins.

These errors in mitochondrial protein synthesis lead to the accumulation of misfolded and non-functional proteins within the mitochondria, triggering a cascade of downstream effects, including impaired oxidative phosphorylation, increased oxidative stress, and ultimately, cellular aging and death.

Quantitative Effects of this compound on Mitochondrial Protein Synthesis

The following tables summarize the quantitative data available on the impact of this compound on mitochondrial protein synthesis in Saccharomyces cerevisiae.

Table 1: Effect of this compound on Translational Fidelity in Yeast

| Parameter | Fold Increase | This compound Concentration | Reference |

| Stop-Codon Read-through | 5-fold | 0.5 mg/ml | [1] |

| Amino Acid Misincorporation | 3-fold | 0.5 mg/ml | [1] |

| Misreading of Poly(U) message | 2-3 fold stimulation | ~10 µg/ml | [2] |

Table 2: Inhibitory Concentrations of this compound on Mitochondrial Protein Synthesis

| Assay | This compound Concentration for Inhibition | Reference |

| Polyphenylalanine synthesis in isolated mitochondrial ribosomes | >100 µg/ml | [2] |

Table 3: Hypothetical Quantitative Proteomics Analysis of this compound-Treated Yeast Mitochondria

No specific quantitative proteomics data on the fold change of individual mitochondrial proteins in response to this compound was identified in the search. The following table is a template illustrating how such data would be presented. This type of analysis would be highly valuable to understand the specific impact of this compound on the mitochondrial proteome.

| Mitochondrial Protein | Function | Fold Change (this compound-treated vs. Control) | p-value |

| Cox1 | Subunit of Cytochrome c oxidase | e.g., -2.5 | <0.05 |

| Cox2 | Subunit of Cytochrome c oxidase | e.g., -2.8 | <0.05 |

| Cytb | Subunit of Cytochrome b-c1 complex | e.g., -2.2 | <0.05 |

| Atp6 | Subunit of ATP synthase | e.g., -1.9 | <0.05 |

| Var1 | Ribosomal protein | e.g., -1.5 | >0.05 |

Visualizing the Impact of this compound

Signaling Pathway of this compound Action

Caption: this compound's mechanism of action in yeast mitochondria.

Experimental Workflow for Studying this compound's Effects

Caption: Workflow for analyzing this compound's impact.

Experimental Protocols

Isolation of Yeast Mitochondria

This protocol is adapted from established methods for isolating functional mitochondria from Saccharomyces cerevisiae.

Materials:

-

Yeast culture grown in YPG (1% yeast extract, 2% peptone, 3% glycerol) to mid-log phase.

-

Dithiothreitol (DTT) buffer: 0.1 M Tris-SO4, pH 9.4, 10 mM DTT.

-

Spheroplasting buffer: 1.2 M sorbitol, 20 mM KPi, pH 7.4.

-

Zymolyase (e.g., Zymolyase-20T).

-

Homogenization buffer: 0.6 M sorbitol, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM PMSF, 0.2% (w/v) BSA.

-

Differential centrifugation tubes.

-

Dounce homogenizer.

Procedure:

-

Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cell pellet with sterile water.

-

Resuspend the cells in DTT buffer and incubate for 15 minutes at 30°C to permeabilize the cell wall.

-

Pellet the cells and resuspend in spheroplasting buffer.

-

Add zymolyase and incubate at 30°C with gentle shaking until spheroplast formation is >90% (monitor by osmotic lysis in water).

-

Pellet the spheroplasts gently at 1,500 x g for 5 minutes.

-

Wash the spheroplasts with spheroplasting buffer.

-

Resuspend the spheroplasts in ice-cold homogenization buffer.

-

Homogenize the spheroplasts using a Dounce homogenizer with a tight-fitting pestle (10-15 strokes).

-

Perform differential centrifugation:

-

Centrifuge the homogenate at 1,500 x g for 5 minutes to pellet cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes to pellet the mitochondria.

-

-

Gently wash the mitochondrial pellet with homogenization buffer without BSA.

-

Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.

In Vitro Mitochondrial Protein Synthesis Assay (Pulse-Labeling)

This protocol allows for the specific labeling of newly synthesized mitochondrial proteins.

Materials:

-

Isolated yeast mitochondria (see Protocol 4.1).

-

Translation buffer: 0.6 M sorbitol, 150 mM KCl, 10 mM Tris-HCl, pH 7.4, 5 mM KPi, 5 mM MgCl2, 0.1 mM EDTA, 2 mg/ml fatty acid-free BSA, 2 mM ATP, 0.5 mM GTP, 20 µM of each amino acid except methionine.

-

[³⁵S]-Methionine.

-

This compound stock solution.

-

Cycloheximide (to inhibit any contaminating cytosolic ribosomes).

-

Laemmli sample buffer.

Procedure:

-

Pre-incubate isolated mitochondria (50-100 µg) in translation buffer for 2 minutes at 25°C.

-

Add cycloheximide to a final concentration of 100 µg/ml to inhibit any cytosolic protein synthesis.

-

For the experimental group, add this compound to the desired final concentration. For the control group, add an equal volume of buffer.

-

Initiate the labeling reaction by adding [³⁵S]-Methionine.

-

Incubate the reaction for 30-60 minutes at 25°C with gentle agitation.

-

Stop the reaction by adding a chase solution of unlabeled methionine and cysteine, followed by centrifugation to pellet the mitochondria.

-

Wash the mitochondrial pellet.

-

Resuspend the pellet in Laemmli sample buffer, boil for 5 minutes, and analyze the labeled proteins by SDS-PAGE and autoradiography.

Conclusion and Future Directions

This compound serves as a powerful tool to investigate the mechanisms of mitochondrial protein synthesis and the consequences of translational errors. The data and protocols presented in this guide offer a solid foundation for researchers studying mitochondrial biology and the development of novel therapeutics targeting mitochondrial processes.

Future research should focus on:

-

Comprehensive Proteomics: Performing quantitative mass spectrometry-based proteomics to identify the full spectrum of mitochondrial proteins affected by this compound and to quantify their changes in abundance.

-

Dose-Response Studies: Generating detailed dose-response curves for this compound's inhibitory effects on the synthesis of specific mitochondrial proteins.

-

Mechanism of Downstream Effects: Elucidating the precise signaling pathways that link the accumulation of aberrant mitochondrial proteins to downstream cellular responses such as the unfolded protein response of the mitochondria (UPRmt) and apoptosis.

By addressing these questions, the scientific community can gain a deeper understanding of the intricate processes governing mitochondrial gene expression and its role in health and disease.

References

In Vivo Mechanism of Paromomycin on Leishmania Mitochondrial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin, an aminoglycoside antibiotic, is a crucial component in the chemotherapeutic arsenal against leishmaniasis. While its efficacy is well-documented, a comprehensive understanding of its precise in vivo mechanism of action, particularly its impact on the parasite's mitochondria, is paramount for optimizing its use and developing next-generation antileishmanial drugs. This technical guide provides an in-depth exploration of the in vivo effects of this compound on Leishmania mitochondrial activity, consolidating available data, detailing experimental protocols, and visualizing key pathways.

Core Mechanism of Action

This compound exerts its leishmanicidal activity through a multi-pronged attack on the parasite's physiology. Evidence strongly suggests that the mitochondrion is a primary target. The proposed mechanism involves an initial interaction with the parasite's cell surface, followed by internalization and subsequent disruption of critical mitochondrial functions. This disruption culminates in a bioenergetic crisis, leading to parasite death. The primary mitochondrial events affected by this compound include the inhibition of protein synthesis, dissipation of the mitochondrial membrane potential, and interference with the respiratory chain.[1][2][3][4][5][6]

Data Presentation: Effects of this compound on Leishmania Mitochondrial Parameters

While extensive quantitative in vivo data is limited in publicly available literature, the following tables summarize the key observed effects of this compound on Leishmania mitochondrial functions based on a comprehensive review of existing studies.

| Parameter | Organism | This compound Concentration | Observed Effect | Citation |

| Mitochondrial Membrane Potential (ΔΨm) | Leishmania donovani promastigotes | 150 µM | Significant decrease in Rhodamine 123 fluorescence after 72 hours of exposure, indicating depolarization. | [3] |

| Leishmania donovani promastigotes | 150-200 µM (LC50) | Lowered electric potential difference across mitochondrial membranes. | [2] | |

| Respiration | Leishmania donovani promastigotes | 150-200 µM (LC50) | Inhibition of respiration. | [2] |

| Protein Synthesis | Leishmania donovani | Not specified | Inhibition of both cytoplasmic and mitochondrial protein synthesis. | [3][5] |

| Mitochondrial Dehydrogenase Activity | Leishmania donovani promastigotes | 150-200 µM (LC50) | Lowered activity, suggesting a shortage of respiratory substrates. | [2] |

| Parameter | Metric | Value | Organism | Citation |

| IC50 (Inhibitory Concentration 50%) | Growth Inhibition | 50 ± 2.5 µM | Leishmania donovani promastigotes | [3] |

| Growth Inhibition | ~200 µM | Leishmania mexicana promastigotes | ||

| LC50 (Lethal Concentration 50%) | Cell Viability | 150-200 µM | Leishmania donovani promastigotes | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on Leishmania mitochondrial activity.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123

Principle: Rhodamine 123 is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in mitochondrial membrane potential results in reduced accumulation and, therefore, lower fluorescence intensity.

Protocol:

-

Parasite Culture and Treatment:

-

Culture Leishmania promastigotes to the mid-log phase in appropriate culture medium.

-

Incubate the parasites with varying concentrations of this compound (e.g., 50, 100, 150 µM) for a specified duration (e.g., 24, 48, 72 hours). Include an untreated control group.

-

-

Staining:

-

Harvest the parasites by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Resuspend the parasite pellet in PBS containing 0.05 µM Rhodamine 123.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the cells with an argon-ion laser at 488 nm.

-

Collect the fluorescence emission using a 530/30 nm bandpass filter (FL-1 channel).

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) for each treatment group. A decrease in MFI compared to the untreated control indicates mitochondrial depolarization.

-

Quantification of Intracellular ATP Levels using a Luciferase-Based Assay

Principle: This method relies on the quantification of light produced from the luciferase-catalyzed reaction between luciferin and ATP. The amount of light emitted is directly proportional to the intracellular ATP concentration.

Protocol:

-

Parasite Culture and Treatment:

-

Culture Leishmania promastigotes (wild-type or luciferase-expressing transfectants) to the mid-log phase.

-

Treat the parasites with different concentrations of this compound for the desired time points.

-

-

ATP Extraction:

-

Harvest a known number of parasites (e.g., 1 x 10^7 cells) by centrifugation.

-

Resuspend the cell pellet in a suitable ATP-releasing agent (e.g., boiling water or a commercial lysis buffer).

-

Boil the sample for 5-10 minutes to inactivate ATPases.

-

Centrifuge to pellet cell debris and collect the supernatant containing the extracted ATP.

-

-

Luminometry:

-

Prepare a standard curve using known concentrations of ATP.

-

In a luminometer tube or a white-walled 96-well plate, mix the ATP extract with a luciferase/luciferin reagent.

-

Measure the luminescence immediately using a luminometer.

-

Calculate the ATP concentration in the samples by interpolating from the standard curve.

-

Normalize the ATP levels to the cell number or total protein content.

-

Measurement of Reactive Oxygen Species (ROS) Production using H2DCFDA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Parasite Culture and Treatment:

-

Culture Leishmania promastigotes as described previously.

-

Treat the parasites with this compound at various concentrations and for different durations.

-

-

Staining:

-

Harvest and wash the parasites with PBS.

-

Resuspend the cells in PBS containing 10 µM H2DCFDA.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells twice with PBS to remove excess dye.

-

Resuspend the cells in PBS.

-

Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer with excitation at ~485 nm and emission at ~535 nm.

-

An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an increase in ROS production.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of this compound and the experimental workflows.

References

- 1. In vivo interference of this compound with mitochondrial activity of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Monitoring of Intracellular ATP Levels in Leishmania donovani Promastigotes as a Rapid Method To Screen Drugs Targeting Bioenergetic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of this compound against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of this compound for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Paromomycin: An In-depth Technical Guide for Researchers and Drug Development Professionals

An Overview of Paromomycin as a Potent Antiprotozoal and Antibacterial Agent

This compound is an aminoglycoside antibiotic with a broad spectrum of activity against a variety of protozoa and bacteria.[1] Discovered in the 1950s from Streptomyces rimosus var. paromomycinus, it has become a critical tool in the treatment of several parasitic infections, including amebiasis, giardiasis, leishmaniasis, and cryptosporidiosis.[1] Its poor absorption from the gastrointestinal tract makes it particularly effective for treating intestinal infections.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, spectrum of activity, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its antimicrobial effects primarily by inhibiting protein synthesis in both prokaryotic and eukaryotic pathogens.[2] As an aminoglycoside, its principal target is the ribosome.

Antiprotozoal and Antibacterial Action:

This compound binds to the A-site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in bacteria and the analogous site in protozoal ribosomes.[2] This binding has two major consequences:

-

Induction of mRNA Misreading: The binding of this compound to the A-site causes a conformational change that allows for the incorrect incorporation of amino acids into the growing polypeptide chain. This leads to the synthesis of non-functional or toxic proteins, ultimately disrupting cellular processes and leading to cell death.[2]

-

Inhibition of Translocation: this compound can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This stalls protein synthesis.[4]

Some evidence also suggests that this compound may inhibit the assembly of the 30S ribosomal subunit, further disrupting protein synthesis.[5] In protozoa like Leishmania, in addition to ribosomal inhibition, this compound has been suggested to affect mitochondrial membrane potential.

Spectrum of Activity

This compound has a broad spectrum of activity, encompassing various protozoa and bacteria.

Antiprotozoal Activity

This compound is effective against a range of protozoan parasites. Its efficacy varies depending on the species and the stage of the parasite's life cycle.

| Protozoan Species | In Vitro Potency (IC50/MIC) |

| Leishmania donovani (promastigote) | 50 ± 2.5 µM[6] |

| Leishmania donovani (amastigote) | 8 ± 3.2 µM[6] |

| Cryptosporidium parvum | >1000 µg/ml (inhibited infection by >85%)[7] |

| Entamoeba histolytica | Effective in vivo, eradicating infection[8] |

| Giardia lamblia | Effective in vivo, with cure rates of 55-90%[9] |

Antibacterial Activity

This compound is active against a variety of Gram-negative and some Gram-positive bacteria. Its antibacterial spectrum is similar to that of neomycin.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli (Carbapenem-Resistant) | 4 | >256 |

| Klebsiella pneumoniae (Carbapenem-Resistant) | 4 | >256 |

| Staphylococcus aureus | IC50 for protein synthesis inhibition: 1.25 µg/mL[5] | - |

Note: MIC values can vary significantly depending on the strain and testing methodology.[6][10]

Pharmacokinetics and Pharmacodynamics

The route of administration significantly influences the pharmacokinetic profile of this compound.

| Parameter | Oral Administration | Intramuscular Administration |

| Bioavailability | Very low (~0.3%)[11][12] | Nearly 100%[13] |

| Absorption | Poorly absorbed from the GI tract[2][3] | Rapidly absorbed[13] |

| Peak Plasma Concentration (Cmax) | Not applicable | ~22.4 ± 3.2 µg/mL[14] |

| Time to Peak (Tmax) | Not applicable | ~1.34 ± 0.45 hours[14] |

| Elimination Half-life (t½) | Not applicable | ~2-3 hours[13] |

| Excretion | Almost 100% in feces as unchanged drug[2] | Primarily renal[15] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating various parasitic infections.

| Indication | Treatment Regimen | Efficacy (Cure Rate) | Reference(s) |

| Visceral Leishmaniasis | 11 mg/kg/day for 21 days (IM) | 92.8% (per protocol) | [10] |

| Visceral Leishmaniasis | 15 mg/kg/day for 21 days (IM) | 94.6% | [16] |

| Amebiasis (intestinal) | 25-35 mg/kg/day for 7 days (oral) | 92% (microbiologic cure) | [8] |

| Cryptosporidiosis (in AIDS patients) | 1.0 g twice a day (oral) with azithromycin | Significant reduction in oocyst excretion | [17] |

| Cryptosporidiosis (in AIDS patients) | 500 mg qid for 14 days (oral) | 76% clinical improvement | [2] |

Mechanisms of Resistance

Resistance to this compound can develop through various mechanisms in both bacteria and protozoa.

Bacterial Resistance

The primary mechanisms of resistance to aminoglycosides in bacteria include:

-

Enzymatic Modification: Aminoglycoside-modifying enzymes (AMEs) such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs) can inactivate the drug.

-

Ribosomal Alterations: Mutations in the 16S rRNA gene or modifications such as methylation can reduce the binding affinity of this compound to its ribosomal target.

-

Reduced Permeability and Efflux: Alterations in the bacterial cell envelope can limit drug uptake, and efflux pumps can actively transport the drug out of the cell.

Protozoal Resistance (Leishmania)

In Leishmania, resistance to this compound is multifactorial and can involve:

-

Decreased Drug Accumulation: Reduced uptake and/or increased efflux of the drug.

-

Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein A (PgpA) and multidrug resistance protein 1 (MDR1), can actively pump this compound out of the parasite.[18]

-

Altered Membrane Fluidity: Changes in the composition of the parasite's cell membrane can affect drug transport.

-

Vesicular Sequestration: The parasite may sequester the drug within intracellular vesicles, preventing it from reaching its ribosomal target.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plate: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.

-

Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

In Vitro Susceptibility Testing of Leishmania Amastigotes

This protocol assesses the efficacy of this compound against the intracellular amastigote stage of Leishmania.

-

Macrophage Seeding: Seed peritoneal macrophages from a suitable host (e.g., mouse) in a 96-well plate and allow them to adhere.

-

Infection: Infect the adherent macrophages with Leishmania promastigotes at an appropriate multiplicity of infection and incubate to allow for phagocytosis and transformation into amastigotes.

-

Drug Addition: Prepare serial dilutions of this compound in culture medium and add them to the infected macrophage cultures.

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

-

Assessment of Infection: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.

-

IC50 Determination: Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the number of amastigotes by 50% compared to untreated controls.

Experimental Workflows

Workflow for Screening this compound Resistance in Clinical Isolates

Conclusion

This compound remains a valuable antimicrobial agent, particularly for the treatment of intestinal protozoal infections and leishmaniasis. Its unique pharmacokinetic profile and broad spectrum of activity make it a crucial component of the global antimicrobial arsenal. However, the emergence of resistance necessitates ongoing research into its mechanisms of action and the development of strategies to overcome resistance. This technical guide provides a foundation for researchers and drug development professionals to further explore the potential of this compound and to develop new and improved therapeutic approaches.

References

- 1. This compound in the treatment of intestinal amebiasis; a short course of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Frontiers | Drug Development Against the Major Diarrhea-Causing Parasites of the Small Intestine, Cryptosporidium and Giardia [frontiersin.org]

- 4. Sub-MIC of antibiotics induced biofilm formation of Pseudomonas aeruginosa in the presence of chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neomycin and this compound inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of Neomycin, Streptomycin, this compound and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mode of action of the antibiotic this compound on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of Neomycin, Streptomycin, this compound and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. Pharmacokinetics of intramuscularly administered aminosidine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical Pharmacokinetics of Systemically Administered Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Geographical Variability in this compound Pharmacokinetics Does Not Explain Efficacy Differences between Eastern African and Indian Visceral Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | In Vitro Activity of Neomycin, Streptomycin, this compound and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains [frontiersin.org]

- 18. In Vitro Activity of Neomycin, Streptomycin, this compound and Apramycin against Carbapenem-Resistant Enterobacteriaceae … [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for Paromomycin Sulfate in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin sulfate is an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and certain protozoa. Its efficacy is intrinsically linked to its bioavailability in aqueous solutions, making a thorough understanding of its solubility characteristics in various buffer systems crucial for research and development applications. These application notes provide a summary of the known solubility data for this compound sulfate, detailed protocols for determining its solubility, and guidelines for preparing and using buffered solutions.

Physicochemical Properties of this compound Sulfate

This compound sulfate is a white to light yellow, odorless or nearly odorless powder. It is known to be very hygroscopic and can degrade upon exposure to a humid atmosphere, with decomposition being accelerated at higher temperatures.

pH of Solution: A 30 mg/mL solution of this compound sulfate in carbon-dioxide-free water has a pH ranging from 5.0 to 7.5.[1][2]

Solubility of this compound Sulfate in Aqueous Solutions

This compound sulfate is generally described as "very soluble" or "freely soluble" in water.[1] Quantitative data from various sources is summarized in the table below. It is important to note that the solubility can be influenced by the specific salt form and purity of the compound.

| Solvent/Buffer | pH | Temperature | Solubility | Citation |

| Water | Not Specified | Not Specified | 50 mg/mL | [3] |

| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~10 mg/mL | [4] |

Note on Stability: Aqueous solutions of this compound sulfate are stable at 37°C for up to 5 days.[3] For longer-term storage, refrigeration at 2-8°C is recommended.

Mechanism of Action: Inhibition of Protein Synthesis

This compound sulfate exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms. The primary target is the 30S ribosomal subunit. This compound binds to the A site of the 16S ribosomal RNA (rRNA), which leads to the misreading of mRNA codons and the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, ultimately leading to cell death.[5][6]

Figure 1. Mechanism of action of this compound Sulfate.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Sulfate Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound sulfate in a generic aqueous buffer.

Materials:

-

This compound Sulfate powder

-

Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), TRIS buffer)

-

Sterile, deionized water

-

Calibrated pH meter

-

Sterile conical tubes or flasks

-

Magnetic stirrer and stir bar

-

Sterile filter (0.22 µm pore size)

Procedure:

-

Buffer Preparation: Prepare the desired aqueous buffer at the target pH and concentration. For example, to prepare a 1X PBS solution at pH 7.4. Ensure the buffer is at room temperature.

-

Weighing this compound Sulfate: Accurately weigh the required amount of this compound sulfate powder in a sterile container. For a 10 mg/mL solution in 50 mL, weigh 500 mg of this compound sulfate.

-

Dissolution: Add a small volume of the prepared buffer to the this compound sulfate powder and create a slurry. Gradually add the remaining buffer while stirring continuously with a magnetic stirrer until the final volume is reached.

-

pH Adjustment: Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to the desired value using small volumes of acid (e.g., HCl) or base (e.g., NaOH) that are compatible with the buffer system.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

-

Storage: Store the stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

References

- 1. digicollections.net [digicollections.net]

- 2. rpicorp.com [rpicorp.com]

- 3. This compound SULFATE | 1263-89-4 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

Paromomycin Stock Solution: Preparation and Long-Term Storage for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin is an aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some protozoa and cestodes.[1] Its primary mechanism of action involves the inhibition of protein synthesis through binding to the 16S ribosomal RNA (rRNA) of the bacterial ribosome.[1][2] This interaction, specifically at the A site, leads to the production of defective polypeptide chains and ultimately results in cell death.[3] Due to its efficacy, this compound is a valuable tool in various research applications, including antimicrobial susceptibility testing, studies on ribosomal function, and as a selection agent.

These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions to ensure reproducibility and accuracy in experimental settings.

Data Presentation

Solubility of this compound Sulfate

This compound sulfate is readily soluble in water but has poor solubility in organic solvents like DMSO and ethanol.[1]

| Solvent | Solubility | Reference |

| Water | 100 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | Insoluble | [1] |

| Ethanol | Insoluble | [1] |

Recommended Storage Conditions for this compound Stock Solutions

Proper storage is crucial to maintain the stability and activity of this compound stock solutions. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

| Storage Temperature | Duration | Solvent | Notes | Reference |

| 2-8°C | Up to 5 days | Water | For short-term use. | |

| Room Temperature | Up to 8 hours | Water | Stable for a typical workday. | [5] |

| -20°C | Up to 1 month | Water | For intermediate-term storage. | [3] |

| -80°C | 6 months to 1 year | Water | Recommended for long-term storage. | [1][3] |

Experimental Protocols

Preparation of a 50 mg/mL this compound Stock Solution

This protocol describes the preparation of a high-concentration aqueous stock solution of this compound sulfate.

Materials:

-

This compound sulfate powder

-

Sterile, high-purity (e.g., Milli-Q®) water

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Analytical balance

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Calculate the required mass of this compound sulfate. The potency of this compound can vary between lots. Use the following formula to calculate the precise weight of the powder needed, accounting for the potency provided by the manufacturer on the Certificate of Analysis (CoA).[6]

-

Formula: Weight (mg) = (Desired Concentration (mg/mL) * Desired Volume (mL)) / (Potency (µg/mg) / 1000)

-

Example: To prepare 10 mL of a 50 mg/mL solution using a powder with a potency of 750 µg/mg: Weight (mg) = (50 mg/mL * 10 mL) / (750 µg/mg / 1000) = 666.7 mg

-

-

Weigh the this compound sulfate powder accurately using an analytical balance.

-

Dissolve the powder. Transfer the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.

-

Mix thoroughly. Vortex the solution vigorously until the this compound sulfate is completely dissolved. The solution should be clear and free of any particulates.

-

Adjust to the final volume. Add sterile water to reach the final desired volume (e.g., 10 mL).

-

Sterilize the solution. Filter-sterilize the this compound stock solution using a 0.22 µm syringe filter into a new sterile container.[3][7] This step is critical for preventing microbial contamination, especially for solutions that will be used in cell culture.

-

Aliquot for storage. Dispense the sterile stock solution into smaller, single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Label and store. Clearly label the aliquots with the name of the antibiotic, concentration, date of preparation, and storage temperature. Store the aliquots at -20°C for up to one month or at -80°C for long-term storage (6 months to a year).[1][3]

Quality Control of this compound Stock Solution

Regular quality control is essential to ensure the accuracy of experimental results.

Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or mass spectrometry, can be used to determine the concentration and purity of the this compound stock solution.[5][8] Since this compound lacks a UV chromophore, derivatization may be required for UV detection.[5]

-

Microbiological Assay: A microbiological assay, such as the agar well diffusion method, can be performed to confirm the biological activity of the stock solution.[7] This involves creating a calibration curve with a known standard of this compound and comparing the inhibition zone produced by the prepared stock solution.

Application Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a common application of a this compound stock solution in determining the susceptibility of a bacterial strain.

Materials:

-

Sterile this compound stock solution (e.g., 1 mg/mL)

-

Bacterial culture in logarithmic growth phase

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare the bacterial inoculum. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6][9] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Prepare serial dilutions of this compound. a. In a sterile 96-well plate, add 100 µL of sterile MHB to wells 2 through 12 of a single row. b. Add 200 µL of the this compound working solution (e.g., a 1:10 dilution of a 10 mg/mL stock to get 1 mg/mL, then further diluted to the highest concentration to be tested) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

-

Inoculate the microtiter plate. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubate. Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

-

Determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[10] This can be assessed visually or by measuring the optical density (OD) of the wells using a microplate reader.

Visualizations

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a sterile this compound stock solution.

Mechanism of Action of this compound

Caption: this compound's mechanism of action on the bacterial ribosome.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. omicsonline.org [omicsonline.org]

- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]